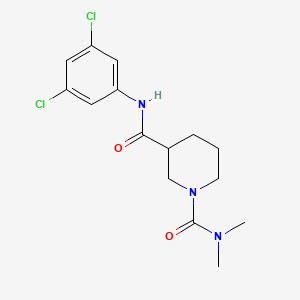![molecular formula C20H23N3O B5330610 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile, also known as HMP, is a chemical compound that is commonly used in scientific research. It is a member of the piperidine family, which is known for its diverse range of biological activities. HMP has been found to exhibit a number of interesting properties, including potent antioxidant and anti-inflammatory effects. In
作用機序
The mechanism of action of 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, and to improve mitochondrial function. 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile has also been found to improve cognitive function and to protect against neurodegeneration in animal models of dementia.
実験室実験の利点と制限
One of the main advantages of using 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile in lab experiments is its potent antioxidant and anti-inflammatory effects. This makes it a useful tool for studying the role of oxidative stress and inflammation in disease models. However, one of the limitations of using 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of interest is the identification of the precise mechanism of action of 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile, which could lead to the development of more targeted therapies for diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile in different disease models. Finally, the potential long-term effects of 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile on human health need to be carefully studied before it can be considered for clinical use.
合成法
The synthesis of 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile involves a multi-step process that begins with the reaction of 2-chloronicotinonitrile with 2-methylbenzylamine. This reaction yields the intermediate 2-(2-methylbenzyl)piperidine-1-carbonitrile, which is then reacted with formaldehyde to produce the final product, 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile. The overall yield of this process is around 55%, and the purity of the final product is typically greater than 99%.
科学的研究の応用
2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile has been extensively studied in scientific research due to its potent antioxidant and anti-inflammatory effects. It has been found to be effective in a number of different disease models, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. 2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of dementia.
特性
IUPAC Name |
2-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-6-2-3-7-17(16)12-20(15-24)9-5-11-23(14-20)19-18(13-21)8-4-10-22-19/h2-4,6-8,10,24H,5,9,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNEXHFDWAAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C3=C(C=CC=N3)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-quinolinone](/img/structure/B5330531.png)

![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)